1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol
Description
1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol is a chemical compound with a complex structure that includes a chlorophenoxy group, a pyridinylsulfonyl group, and a propanol backbone
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c15-11-4-6-13(7-5-11)20-9-12(17)10-21(18,19)14-3-1-2-8-16-14/h1-8,12,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGTLSOKBZZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with a suitable base to form the phenoxy ion, which then reacts with a pyridine derivative to introduce the pyridinylsulfonyl group. The final step involves the addition of a propanol moiety under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and fungicides.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can block nerve impulses in the central nervous system, acting as a muscle relaxant .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: Known for its fungicidal activity.
Dichloro(4-(4-chlorophenoxy)phthalazin-1-yl)methylphosphonic dichloride: Explored for its antimalarial properties.
Uniqueness: 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
